(1,2-Dihydroxyethyl)oxirane

Description

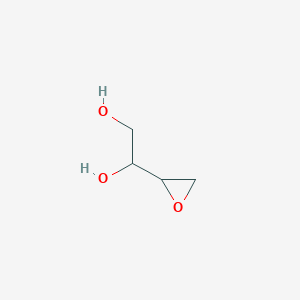

Structure

3D Structure

Properties

IUPAC Name |

1-(oxiran-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBIHOANUQUSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030933 | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17177-50-3, 146611-76-9 | |

| Record name | 3,4-Epoxy-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17177-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017177503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1-oxiranyl-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146611769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Oxirane Chemistry in Organic Synthesis

Oxiranes, more commonly known as epoxides, are a class of cyclic ethers defined by a three-membered ring containing one oxygen and two carbon atoms. wikipedia.org This strained ring structure is the source of their chemical significance. wikipedia.org The bond angles in the ring are compressed to approximately 60°, resulting in significant ring strain. wikipedia.org This inherent strain makes epoxides highly reactive towards a variety of nucleophiles, which readily attack the ring to relieve the strain in what are known as ring-opening reactions. libretexts.org

This reactivity makes oxiranes exceptionally versatile and valuable intermediates in organic synthesis. libretexts.org They serve as key building blocks for constructing more complex molecules. The ring-opening of an epoxide can introduce a 1,2-difunctionalized moiety (an alcohol and another functional group) into a molecule, a common structural motif in many natural products and pharmaceuticals. Common methods for their synthesis include the epoxidation of alkenes using peroxyacids or the intramolecular cyclization of halohydrins. libretexts.orgyoutube.com The ability to control the stereochemistry of these reactions further enhances their utility, allowing for the synthesis of specific enantiomers of complex target molecules.

Contextualization of 1,2 Dihydroxyethyl Oxirane Within Epoxide Science

(1,2-Dihydroxyethyl)oxirane, which also goes by the name 1,2-dihydroxy-3,4-epoxybutane, is a specific member of the epoxide family distinguished by the presence of a dihydroxyethyl substituent on the oxirane ring. hmdb.ca Structurally, it is classified among 1,2-diols and is an aliphatic heteromonocyclic compound. hmdb.ca

Unlike the simplest epoxide, ethylene (B1197577) oxide, which is a major industrial chemical, the scientific interest in this compound stems primarily from its role in toxicology and metabolomics. wikipedia.orghmdb.ca It is not a naturally occurring metabolite in humans but is found in individuals exposed to certain industrial chemicals, making it a part of the human exposome. hmdb.ca Research has identified it as a metabolite of 1,3-butadiene (B125203), a high-volume industrial chemical. nih.govresearchgate.netnih.gov Its formation occurs through two primary metabolic pathways: the oxidation of 1,2-dihydroxy-3-butene or, more significantly, as a hydrolysis product of the highly genotoxic metabolite diepoxybutane (DEB). nih.gov

Within epoxide science, this compound is therefore studied as a biomarker. Its presence and concentration, which can be monitored indirectly through hemoglobin adducts like N-(2,3,4-trihydroxybutyl)valine (THBV), provide insight into human exposure to 1,3-butadiene and the metabolic processing of its toxic intermediates. nih.gov The diol (dihydroxy) functionality makes it more water-soluble than its parent epoxides and influences its subsequent biological reactions.

Historical Development of Research on Dihydroxyethyl Oxirane Systems

Traditional Synthetic Routes to Oxirane-Diol Systems

Conventional methods for synthesizing oxirane-diol systems, including this compound, have historically relied on fundamental organic reactions such as epoxide hydrolysis and the direct oxidation of unsaturated diols.

Formation via Epoxide Hydrolysis and Oxidation Processes

The synthesis of diol-epoxides can be achieved through the partial hydrolysis of diepoxides. The reactivity of the epoxide ring, driven by its inherent ring strain, makes it susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a diol. lboro.ac.uk This process can be catalyzed by either acid or base. In a controlled reaction, one epoxide ring of a diepoxide, such as butadiene diepoxide, can be selectively opened to yield the corresponding diol-epoxide. For instance, the hydrolysis of meso-butadiene diepoxide can produce the desired this compound, although controlling the reaction to prevent further hydrolysis to the tetrahydroxybutane (erythritol or threitol) can be challenging. nih.gov

The reaction conditions, including pH, temperature, and reaction time, are critical parameters that must be optimized to maximize the yield of the desired mono-hydrolyzed product. Hot water has been shown to act as a modest acid catalyst and solvent for epoxide ring-opening to produce diols. organic-chemistry.org

Conversely, oxidation processes can also be employed. The direct oxidation of an unsaturated alcohol can form an epoxy alcohol. For example, the epoxidation of an allylic alcohol is a common strategy. If the starting material contains multiple hydroxyl groups, selective protection may be necessary to direct the epoxidation to the desired double bond.

Approaches from Dihydroxybutene Derivatives

A more direct and widely utilized traditional method involves the epoxidation of an unsaturated diol. A key precursor for this compound is 3,4-dihydroxy-1-butene (also known as but-3-ene-1,2-diol). This compound can be directly oxidized across its double bond to form the target oxirane.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene, forming the epoxide ring in a concerted mechanism. This method has been successfully used to prepare butadiene diol epoxide from 3,4-dihydroxybutene. nih.gov The presence of the hydroxyl groups in the starting material can influence the stereochemical outcome of the epoxidation, often directing the incoming oxygen atom to the same face as the hydroxyls, a phenomenon known as substrate-directing epoxidation.

Reaction Scheme for Epoxidation of 3,4-Dihydroxy-1-butene:

HO-CH₂-CH(OH)-CH=CH₂ + m-CPBA → this compound + m-chlorobenzoic acid

This approach is advantageous due to the ready availability of both the dihydroxybutene precursors and the oxidizing agents.

Advanced Stereoselective and Asymmetric Synthesis Strategies

The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological and chemical properties of such molecules are intrinsically tied to their three-dimensional structure. Advanced synthetic methods focus on controlling the stereochemistry of the epoxide ring formation. Chiral epoxides are highly valuable intermediates in organic synthesis. magtech.com.cn

Chiral Auxiliary-Mediated Approaches for Enantiopure this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a precursor molecule, such as a dihydroxybutene derivative, through one or both of its hydroxyl groups.

The general process involves:

Attachment: The chiral auxiliary is covalently bonded to the precursor molecule, forming a diastereomeric intermediate. numberanalytics.com

Diastereoselective Epoxidation: The epoxidation reaction is then carried out. The steric and electronic properties of the chiral auxiliary block one face of the double bond, forcing the oxidizing agent to attack from the less hindered face. This results in the formation of the epoxide with a high degree of diastereoselectivity. thieme-connect.com

Removal: After the epoxidation, the chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched this compound. numberanalytics.comthieme-connect.com

Various chiral auxiliaries, such as those derived from camphor, amino acids (like phenylglycinol), or carbohydrates, have been developed for stereoselective epoxidations. thieme-connect.comrsc.org The choice of auxiliary is critical and often requires screening to achieve high levels of stereocontrol. thieme-connect.com

| Chiral Auxiliary Type | Common Precursor | Key Feature | Typical Selectivity |

|---|---|---|---|

| Evans' Oxazolidinones | Amino Acids | Forms chiral amides/esters; rigid conformation controls enolate geometry. numberanalytics.com | High diastereoselectivity in subsequent reactions. rsc.org |

| Oppolzer's Camphorsultam | Camphor | Provides significant steric hindrance to direct approaching reagents. numberanalytics.com | Excellent stereocontrol in alkylations and aldol (B89426) reactions. numberanalytics.com |

| Carbohydrate-Derived | Sugars (e.g., glucose) | Multiple stereocenters provide a complex chiral environment. thieme-connect.com | Can be used for diastereoselective α-alkylation of derived esters. thieme-connect.com |

| Phenylglycinol-Based | Phenylglycinol | Used to form chiral ammonium (B1175870) ylides for epoxidation. rsc.org | Good to excellent stereoselectivities in epoxidation reactions. rsc.org |

Chiral Reagent-Based Syntheses

In this strategy, a chiral reagent is used to transfer the oxygen atom to the prochiral alkene, thereby inducing asymmetry. The most prominent example of this is the Sharpless Asymmetric Epoxidation (SAE). This method is specifically designed for the epoxidation of allylic alcohols. nih.gov Since 3,4-dihydroxy-1-butene is a substituted allylic alcohol, the SAE is an exceptionally powerful tool for producing enantiopure this compound.

The Sharpless epoxidation utilizes a catalytic system composed of:

Titanium tetraisopropoxide (Ti(OiPr)₄)

A chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT)

An oxidizing agent, commonly tert-butyl hydroperoxide (TBHP)

A key advantage of the SAE is its predictability. The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, allowing for the selective synthesis of either enantiomer of the epoxy alcohol product with high enantiomeric excess (ee), often exceeding 90%. nih.govrsc.org

Another class of chiral reagents includes dioxiranes generated in situ from chiral ketones, such as those derived from fructose. nih.gov These chiral dioxiranes can transfer an oxygen atom to a double bond with high enantioselectivity, providing an alternative metal-free pathway to chiral epoxides. nih.gov

Chiral Catalyst-Enabled Stereocontrol

The use of a catalytic amount of a chiral substance to control the stereochemistry of a reaction is a highly efficient and atom-economical approach. magtech.com.cn A variety of chiral catalysts have been developed for the asymmetric epoxidation of alkenes.

Metal-Based Catalysts: Chiral Salen-Manganese(III) complexes, inspired by enzymes, are highly effective for the asymmetric epoxidation of unfunctionalized olefins. magtech.com.cn These catalysts create a defined chiral pocket around the active metal center, which directs the oxygen transfer to one face of the alkene substrate. The steric and electronic properties of the Salen ligand can be fine-tuned to optimize enantioselectivity. numberanalytics.com Other metals, including scandium, ytterbium, and palladium, have also been incorporated into chiral ligand frameworks to catalyze asymmetric epoxidations with high yields and excellent enantioselectivities. organic-chemistry.orgorganic-chemistry.org

Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful alternative. These small organic molecules are often derived from natural sources like amino acids or cinchona alkaloids. magtech.com.cn For epoxidation, chiral primary amine salts, chiral iminium salts, and chiral ketones have been shown to effectively catalyze the reaction between an alkene and an oxidant (like hydrogen peroxide or Oxone), affording chiral epoxides with high enantiomeric excess. lboro.ac.ukorganic-chemistry.org For example, chiral N,N'-dioxide/Sc(III) complexes have been used for the enantioselective epoxidation of α,β-unsaturated ketones using hydrogen peroxide as the oxidant. organic-chemistry.org

| Catalyst System | Catalyst Type | Typical Substrate | Common Oxidant | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Sharpless-Katsuki Epoxidation | Chiral Ti-tartrate complex | Allylic Alcohols | TBHP | >90-99% nih.gov |

| Jacobsen-Katsuki Epoxidation | Chiral Mn-Salen complex | cis-Disubstituted Alkenes | NaOCl | Often >90% numberanalytics.com |

| Shi Epoxidation | Chiral Ketone (fructose-derived) | trans- and Trisubstituted Alkenes | Oxone | Up to 93% nih.gov |

| Chiral Amine Salts | Organocatalyst | Cyclic Enones | H₂O₂ | High ee reported organic-chemistry.org |

| Rare-Earth Metal Amides | Chiral Yb-prolinol complex | α,β-Unsaturated Ketones | TBHP | Up to 99% organic-chemistry.org |

An exploration into the synthesis of this compound reveals a landscape rich with stereochemical challenges and innovative solutions. The presence of three contiguous stereocenters and reactive hydroxyl and epoxide functionalities necessitates highly selective synthetic strategies. This article delves into specific methodologies for creating this compound and structurally related compounds, focusing on diastereoselective, biocatalytic, and novel green approaches.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (1,2-Dihydroxyethyl)oxirane, and what safety protocols must be prioritized?

- Methodological Answer :

- Epoxidation of Diols : Use epoxidation reagents like meta-chloroperoxybenzoic acid (mCPBA) or dimethyldioxirane (DMDO) under controlled conditions (e.g., anhydrous solvents, low temperatures). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Safety Protocols : Follow OSHA guidelines for handling epoxides, including full PPE (gloves, goggles, lab coat) and ventilation to avoid inhalation/contact. Immediate decontamination with water is critical for spills or exposure .

- Purification : Employ column chromatography or distillation under reduced pressure to isolate the product. Verify purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to identify oxirane ring protons (δ 3.5–4.0 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, exchangeable with DO). 2D NMR (COSY, HSQC) clarifies connectivity.

- Infrared Spectroscopy : Detect hydroxyl stretches (~3200–3500 cm) and epoxy C-O-C vibrations (~1250 cm).

- Mass Spectrometry : HRMS confirms molecular ion peaks and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. What computational strategies reconcile discrepancies between theoretical and experimental thermochemical data for this compound?

- Methodological Answer :

- Ab Initio Calculations : Apply CCSD(T)/CBS (coupled-cluster theory with extrapolation to the complete basis set) to compute formation enthalpies (ΔH(0 K)). Compare with experimental values from combustion calorimetry.

- Active Thermochemical Tables (ATcT) : Use ATcT to harmonize conflicting data by statistically weighting high-precision studies (e.g., Klippenstein et al., 2017). Address outliers via sensitivity analysis of basis sets and vibrational corrections .

- Reaction Pathway Modeling : Map potential energy surfaces (PES) for ring-opening reactions using Gaussian or ORCA software. Validate with kinetic isotope effects (KIE) or isotopic labeling experiments .

Q. How do stereoelectronic effects influence the regioselectivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer :

- Mechanistic Probes :

Kinetic Studies : Compare reaction rates of epoxide with nucleophiles (e.g., amines, thiols) under varying pH/temperature.

DFT Calculations : Model transition states (TS) to identify steric/electronic barriers. For example, antiperiplanar alignment of nucleophile and hydroxyl groups may favor specific attack trajectories.

- Controlled Experiments : Use chiral catalysts (e.g., Jacobsen’s Co-salen) to induce enantioselective ring-opening. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Contradictions in Data : Discrepancies between computational predictions (e.g., TS energy) and experimental yields may arise from solvent effects or proton-transfer steps not modeled in silico. Address via explicit solvent simulations (e.g., SMD model) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- pH-Dependent Stability Assays :

Acidic Conditions : Monitor decomposition via -NMR in DO/HCl. Look for disappearance of epoxy protons and formation of diol byproducts.

Basic Conditions : Track epoxide ring-opening in NaOH/DMSO using GC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.